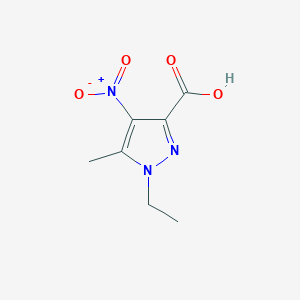![molecular formula C6H5N3O3S B11900287 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-substituted-1,3,4-thiadiazoles with suitable bromo ketones under microwave activation . This method is advantageous due to its efficiency, short reaction time, and high yields .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted imidazo-thiadiazole compounds .
Aplicaciones Científicas De Investigación
2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to cross cellular membranes and interact with various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid include other imidazo-thiadiazole derivatives and thiadiazole-containing compounds, such as:
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- Various 1,3,4-thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H5N3O3S |
|---|---|
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
2-methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H5N3O3S/c1-12-6-8-9-2-3(4(10)11)7-5(9)13-6/h2H,1H3,(H,10,11) |
Clave InChI |
PIVAAHHDLQLGGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=C(N=C2S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)




![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)




![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
